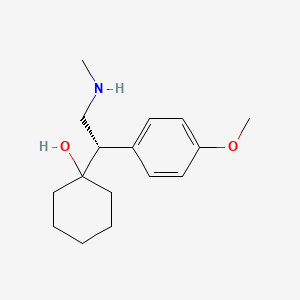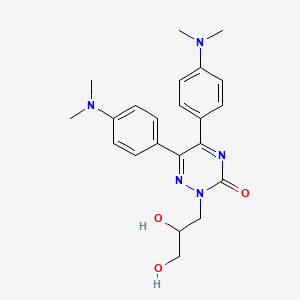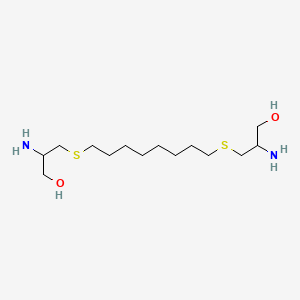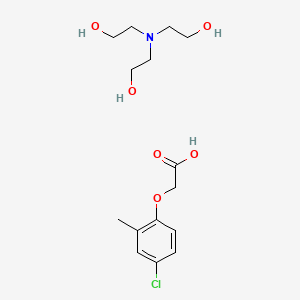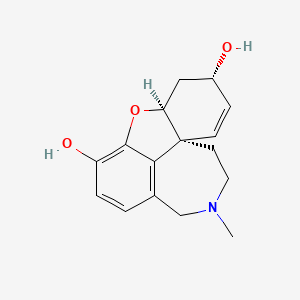
o-Desmethyl-epigalantamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Desmethyl-epigalantamine: is a metabolite of epigalantamine, which is derived from galantamine. Galantamine is a tertiary alkaloid and a reversible, competitive inhibitor of the acetylcholinesterase enzyme. This compound is primarily studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o-Desmethyl-epigalantamine involves the demethylation of epigalantamine. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or lithium aluminum hydride. The reaction conditions typically involve low temperatures and anhydrous solvents to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .
Análisis De Reacciones Químicas
Types of Reactions: o-Desmethyl-epigalantamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of epigalantamine N-oxide.
Reduction: Formation of epigalantamine.
Substitution: Formation of various substituted epigalantamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: o-Desmethyl-epigalantamine is used as an intermediate in the synthesis of various pharmacologically active compounds. It serves as a building block for the development of new drugs targeting the central nervous system .
Biology: In biological research, this compound is studied for its effects on acetylcholinesterase activity. It is used in enzyme assays to understand the inhibition mechanism and to develop new inhibitors for therapeutic applications .
Medicine: The primary medical application of this compound is in the treatment of neurodegenerative diseases. It is investigated for its potential to improve cognitive function in patients with Alzheimer’s disease by enhancing cholinergic neurotransmission .
Industry: In the pharmaceutical industry, this compound is used in the production of galantamine-based drugs. It is also employed in the development of new drug formulations and delivery systems .
Mecanismo De Acción
o-Desmethyl-epigalantamine exerts its effects by inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparación Con Compuestos Similares
Galantamine: A parent compound of o-Desmethyl-epigalantamine, used in the treatment of Alzheimer’s disease.
N-desmethyl-epigalantamine: Another metabolite of epigalantamine with similar pharmacological properties.
O-desmethyl-galantamine: A related compound with acetylcholinesterase inhibitory activity
Uniqueness: this compound is unique due to its specific demethylation at the ortho position, which imparts distinct pharmacological properties. It has a higher affinity for acetylcholinesterase compared to its parent compound, making it a potent inhibitor. This unique property makes it a valuable compound in the development of new therapeutic agents for neurodegenerative diseases .
Propiedades
Número CAS |
273759-72-1 |
|---|---|
Fórmula molecular |
C16H19NO3 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
(1S,12S,14S)-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-9,14-diol |
InChI |
InChI=1S/C16H19NO3/c1-17-7-6-16-5-4-11(18)8-13(16)20-15-12(19)3-2-10(9-17)14(15)16/h2-5,11,13,18-19H,6-9H2,1H3/t11-,13+,16+/m1/s1 |
Clave InChI |
OYSGWKOGUVOGFQ-FFSVYQOJSA-N |
SMILES isomérico |
CN1CC[C@@]23C=C[C@H](C[C@@H]2OC4=C(C=CC(=C34)C1)O)O |
SMILES canónico |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





